![molecular formula C24H26O6 B374982 2-methylpropyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374982.png)
2-methylpropyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound with the molecular formula C24H26O6 and a molecular weight of 410.46 g/mol . This compound is characterized by its complex structure, which includes a chromen-4-one core and a phenoxy group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the chromen-4-one coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives .
Scientific Research Applications
Isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core and phenoxy group play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate: A similar compound with a trifluoromethyl group, which may exhibit different chemical and biological properties.
Propanoic acid, 2-[[3-(3,5-dimethylphenoxy)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, 2-methylpropyl ester: Another related compound with slight structural variations.
Uniqueness
Isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H26O6/c1-14(2)12-28-24(26)17(5)29-18-6-7-20-21(11-18)27-13-22(23(20)25)30-19-9-15(3)8-16(4)10-19/h6-11,13-14,17H,12H2,1-5H3 |
InChI Key |
JGRYRRORDDNRHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,5-Dimethoxy-4-(pentylsulfanyl)phenyl]ethanamine](/img/structure/B374899.png)
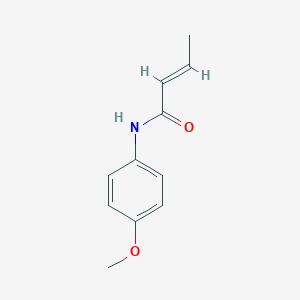
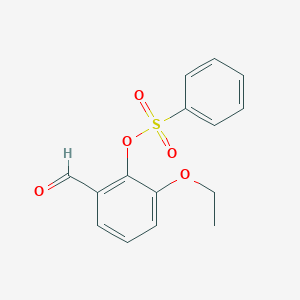
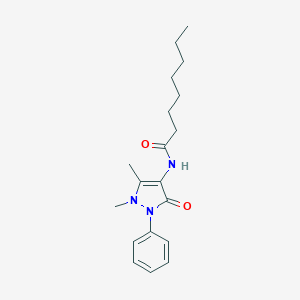
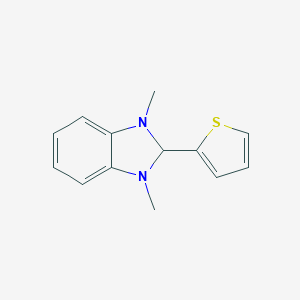
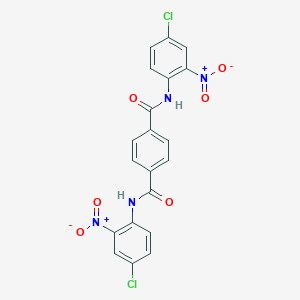
![2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B374915.png)
![Octyl 3-[(1-hydroxy-2-naphthoyl)amino]benzoate](/img/structure/B374916.png)

![5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B374922.png)
![N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE](/img/structure/B374923.png)
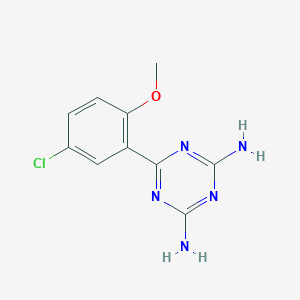
![9,9-dimethyl-12-(2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B374925.png)
![12-(3-bromopropylidene)-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B374926.png)
